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molecular formula C7H12O2S B2791515 1,4-Dioxa-8-thiaspiro[4.5]decane CAS No. 42850-68-0

1,4-Dioxa-8-thiaspiro[4.5]decane

Cat. No. B2791515
M. Wt: 160.23
InChI Key: UFFUZMTUDBDKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05623081

Procedure details

A mixture of 5.0 g of tetrahydrothiopyran-4-one, 2.5 ml of ethylene glycol, 0.230 g of p-toluenesulfonic acid and 125 ml of benzene is stirred at reflux temperature for 2.5 hours. The water formed is removed using a Dean-Stark trap. The reaction is treated with saturated sodium bicarbonate, water, saturated sodium chloride, dried and concentrated in vacuo to give 6.52 g of the desired product as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.[CH2:8](O)[CH2:9][OH:10].C1(C)C=CC(S(O)(=O)=O)=CC=1.C1C=CC=CC=1>O>[O:10]1[C:4]2([CH2:5][CH2:6][S:1][CH2:2][CH2:3]2)[O:7][CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
S1CCC(CC1)=O
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
0.23 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
125 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
is removed
ADDITION
Type
ADDITION
Details
The reaction is treated with saturated sodium bicarbonate, water, saturated sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1CCOC12CCSCC2
Measurements
Type Value Analysis
AMOUNT: MASS 6.52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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